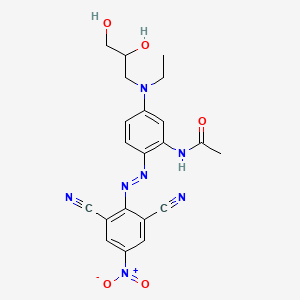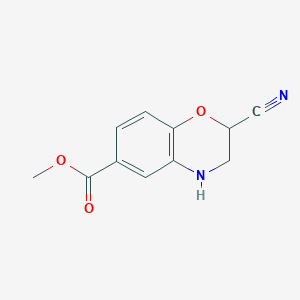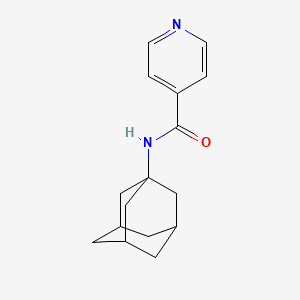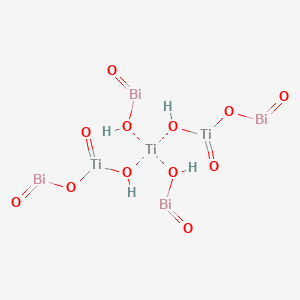![molecular formula C14H22ClN B13757437 3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1171904-91-8](/img/structure/B13757437.png)
3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and potentially affecting neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Ethylbenzyl chloride: A benzyl chloride derivative with an ethyl group at the para position.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness
3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to its specific structural features, which combine the properties of both piperidine and 4-ethylbenzyl chloride. This combination imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
1171904-91-8 |
|---|---|
Fórmula molecular |
C14H22ClN |
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
3-[(4-ethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H |
Clave InChI |
RSZOHFOCOCXWRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
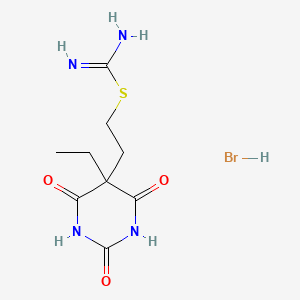

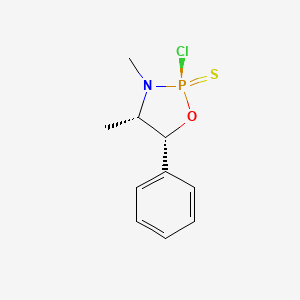
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)

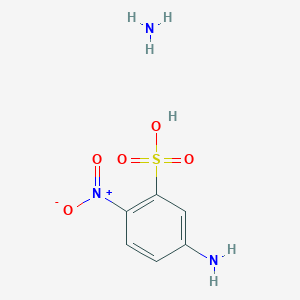
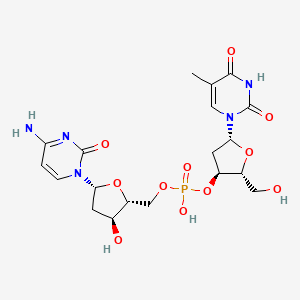
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
